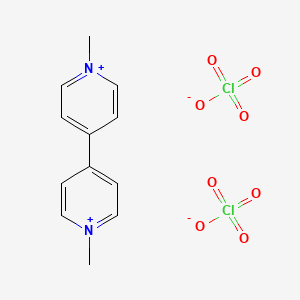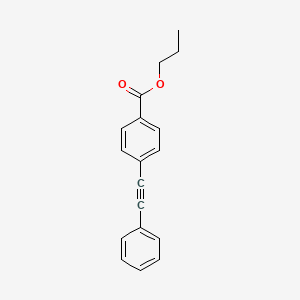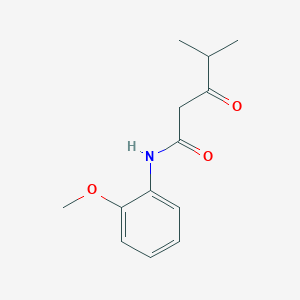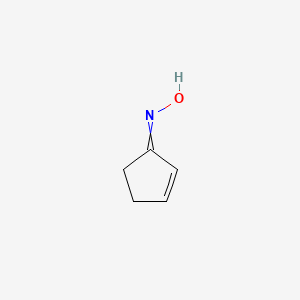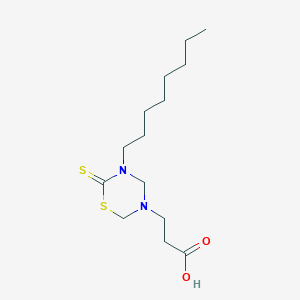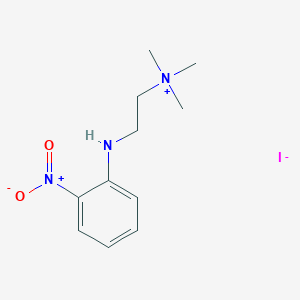
N~2~-Hydroxy-L-glutaminylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Hydroxy-L-glutaminylglycine is a chemical compound with the molecular formula C7H13N3O5. It is known for its role as a substrate in enzymatic reactions, particularly those involving transglutaminase enzymes. This compound is utilized in various biochemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~-Hydroxy-L-glutaminylglycine can be synthesized through enzymatic reactions involving transglutaminase. The typical reaction involves the use of CBZ-L-glutaminylglycine and hydroxylamine as substrates. The reaction is carried out under specific conditions, such as a temperature of 37°C and a pH of 6.0 .
Industrial Production Methods
Industrial production of N2-Hydroxy-L-glutaminylglycine involves the purification of transglutaminase from sources such as bovine liver. The enzyme is then used to catalyze the formation of N2-Hydroxy-L-glutaminylglycine from its substrates. The purification process includes gel filtration and characterization of the enzyme’s activity under various conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Hydroxy-L-glutaminylglycine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving N2-Hydroxy-L-glutaminylglycine include hydroxylamine, calcium chloride, and various buffers. The reactions are typically carried out at specific temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed
The major products formed from reactions involving N2-Hydroxy-L-glutaminylglycine depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylamine results in the formation of CBZ-Gln-Gly-Hydroxamate .
Applications De Recherche Scientifique
N~2~-Hydroxy-L-glutaminylglycine has several scientific research applications, including:
Chemistry: It is used as a substrate to study the activity of transglutaminase enzymes.
Biology: It is used in the enzymatic synthesis of N-linked neoglycoproteins.
Medicine: It is used to differentiate and characterize transglutaminase enzymes that catalyze the post-translational covalent cross-linking of peptides.
Industry: It is used in the production of various biochemical products through enzymatic reactions.
Mécanisme D'action
The mechanism of action of N2-Hydroxy-L-glutaminylglycine involves its role as a substrate for transglutaminase enzymes. These enzymes catalyze the transfer of acyl groups and the formation of covalent cross-links between peptide-bound glutaminyl residues and amino groups. This process leads to the modification of proteins and the formation of isopeptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-Hydroxy-L-glutaminylglycine include:
N-Benzyloxycarbonyl-L-Glutaminylglycine (Z-Gln-Gly): Used as a substrate for transglutaminase enzymes.
L-γ-Glutamyl-N-(3-ethynylphenyl)-N-hydroxy-L-glutaminylglycine: Another substrate for enzymatic reactions involving transglutaminase.
Uniqueness
N~2~-Hydroxy-L-glutaminylglycine is unique due to its specific role in enzymatic reactions involving transglutaminase. Its ability to form covalent cross-links between peptide-bound glutaminyl residues and amino groups makes it a valuable compound in various biochemical and industrial applications .
Propriétés
Numéro CAS |
656831-35-5 |
|---|---|
Formule moléculaire |
C7H13N3O5 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H13N3O5/c8-5(11)2-1-4(10-15)7(14)9-3-6(12)13/h4,10,15H,1-3H2,(H2,8,11)(H,9,14)(H,12,13)/t4-/m0/s1 |
Clé InChI |
MYURFZKFMUGECJ-BYPYZUCNSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NO |
SMILES canonique |
C(CC(=O)N)C(C(=O)NCC(=O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

